molecular formula C13H17NO B14155175 Methanone,cyclohexylphenyl-, oxime CAS No. 1136-58-9

Methanone,cyclohexylphenyl-, oxime

Cat. No.: B14155175
CAS No.: 1136-58-9
M. Wt: 203.28 g/mol
InChI Key: GVDONFUHZNOGQH-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Cyclohexylphenyl ketone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom that is double-bonded to a nitrogen atom. This compound is specifically derived from cyclohexylphenyl ketone, where the oxime group is in the Z-configuration, meaning the substituents on the carbon-nitrogen double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-Cyclohexylphenyl ketone oxime can be synthesized through the condensation of cyclohexylphenyl ketone with hydroxylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the oxime. Commonly used reagents include hydroxylamine hydrochloride and sodium acetate in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of (Z)-Cyclohexylphenyl ketone oxime often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired isomer in high purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-Cyclohexylphenyl ketone oxime involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The oxime group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Cyclohexylphenyl ketone oxime is unique due to its specific structure, which imparts distinct chemical and biological properties. Its Z-configuration can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1136-58-9

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(NE)-N-[cyclohexyl(phenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H17NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,15H,2,5-6,9-10H2/b14-13-

InChI Key

GVDONFUHZNOGQH-YPKPFQOOSA-N

Isomeric SMILES

C1CCC(CC1)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)C(=NO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.